(S)-(-)-3-Benzyloxy-1,2-propanediol

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

Obtaining enantiomerically pure (S)-configured glycerol derivatives is a critical bottleneck in antiviral and phospholipid R&D. This (S)-(-)-3-Benzyloxy-1,2-propanediol (CAS 17325-85-8) directly solves this challenge. - ≥98.0% ee optical purity, validated by specific rotation [α]20/D -5.5° (c=20, CHCl3). - Essential chiral pool starting material for (S)-HPMPA and ether lipid syntheses; the (R)-enantiomer yields inactive stereoisomers. - Supplied with full analytical documentation, shipped under inert gas to preserve stereochemical integrity.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 17325-85-8
Cat. No. B054752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-3-Benzyloxy-1,2-propanediol
CAS17325-85-8
SynonymsD-3-(Benzyloxy)-1,2-propanediol;  (S)-3-(Phenylmethoxy)-1,2-propanediol;  (-)-3-Benzyloxy-1,2-propanediol;  (2S)-3-Benzyloxypropane-1,2-diol;  (S)-1-O-Benzylglycerol;  (S)-3-(Benzyloxy)-1,2-propanediol;  1-O-Benzyl-sn-glycerol;  D-1-Benzylglycerol
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CO)O
InChIInChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1
InChIKeyLWCIBYRXSHRIAP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-3-Benzyloxy-1,2-propanediol Overview


(S)-(-)-3-Benzyloxy-1,2-propanediol (CAS 17325-85-8), also known as 1-O-benzyl-sn-glycerol or (S)-glycerol 1-benzyl ether, is a chiral C3-synthon bearing a protected primary alcohol and a free 1,2-diol system. Its well-defined (S)-configuration, high commercial enantiopurity (typically ≥98.0% ee), and specific rotation of [α]20/D −5.5° (c=20, CHCl3) render it a fundamental building block for the asymmetric synthesis of enantiomerically pure pharmaceuticals, phospholipids, and antiviral nucleotide analogs [1][2]. It is a solid at room temperature (mp 24-26 °C) with a boiling point of 261 °C, facilitating straightforward handling and purification in multi-step synthetic sequences .

Why (S)-(-)-3-Benzyloxy-1,2-propanediol Cannot Be Substituted


The (S)-enantiomer of 3-benzyloxy-1,2-propanediol is not interchangeable with its (R)-enantiomer, racemic mixture, or other chiral glycerol derivatives (e.g., 1,2-O-isopropylidene-sn-glycerol). Biological activity, particularly in antiviral and phospholipid-based systems, is strictly stereospecific [1]. Enzymatic resolution studies confirm that only the (S)-enantiomer is selectively converted to the desired diol in high enantiomeric excess (95% ee) when using certain biocatalysts, while the (R)-enantiomer is retained unreacted [2]. Furthermore, the concentration-dependent sign inversion of specific rotation observed in CHCl3 for this compound is not a property shared by all glycerol analogues, necessitating precise quality control and analysis protocols that are unique to this specific enantiomer [3]. Substituting with a racemate or incorrect enantiomer would compromise chiral purity, reduce downstream reaction yields, and potentially lead to inactive or toxic stereoisomers in pharmaceutical applications [1].

Performance Evidence for (S)-(-)-3-Benzyloxy-1,2-propanediol


Enantioselectivity in Biocatalytic Resolution

In the kinetic resolution of racemic benzyl glycidyl ether (BGE) using the recombinant epoxide hydrolase Ylehd, the enzyme exhibits a strong (S)-selectivity. The conversion of BGE to (S)-3-benzyloxy-1,2-propanediol occurs with a high enantiomeric excess of 95% ee for the diol product within 20 minutes, while the unreacted (R)-BGE is retained [1]. This is in stark contrast to the performance of marine fungal whole-cell systems (e.g., Aspergillus sydowii Gc12), which yield the same diol with an ee of less than 10%, demonstrating the specific advantage of using the (S)-enantiomer in combination with optimized biocatalysts for high-purity production [2].

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

Antiviral Nucleotide Precursor

(S)-(-)-3-Benzyloxy-1,2-propanediol is a crucial precursor for the synthesis of (S)-HPMPA, a potent antiviral agent. The compound's utility is validated by its use in an improved, scalable synthesis of (S)-HPMPA, where the (S)-diol serves as the starting point for constructing the chiral acyclic nucleotide phosphonate [1]. The antiviral activity of the final drug candidate, (S)-HPMPA, against vaccinia virus and cowpox virus has been demonstrated in vitro, with this specific synthetic route highlighting the essential role of the (S)-configured diol in accessing the biologically active enantiomer [1]. The use of the (R)-enantiomer would lead to the inactive (R)-HPMPA isomer, underscoring the critical importance of stereochemical fidelity.

Antiviral Nucleotide Analog Medicinal Chemistry

Enantioselective Phospholipid Synthesis

The (S)-configuration of 3-benzyloxy-1,2-propanediol is essential for the stereocontrolled synthesis of optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholines, a class of ether-linked phospholipids. A key step in this synthetic route involves the boron trifluoride etherate-catalyzed regio- and stereo-specific opening of (R)-glycidyl tosylate with benzyl alcohol to yield the 1-O-benzyl-sn-glycerol derivative, which is then elaborated to the target phospholipid with very high enantioselectivity (93-96% ee) [1]. The use of the (R)-glycidyl tosylate starting material, which corresponds to the (S)-diol after ring opening, is critical for achieving the desired natural stereochemistry of the phospholipid product.

Phospholipid Stereocontrolled Synthesis Ether Lipid

Optical Rotation for Purity Control

The specific rotation of (S)-3-benzyloxy-1,2-propanediol exhibits a unique concentration-dependent sign inversion in chloroform (CHCl3). The optical rotation changes from positive (+) to negative (-) as the concentration increases, a phenomenon attributed to intermolecular hydrogen bonding-driven self-assembly [1]. This behavior is not observed in methanol (MeOH), nor is it a universal feature of all chiral glycerol analogues (e.g., (S)-3-methoxypropane-1,2-diol and (S)-3-phenoxypropane-1,2-diol also show this effect, but other chiral compounds do not) [1]. This property provides an additional, highly specific analytical quality control (QC) parameter that can distinguish this compound from its enantiomer and confirm its concentration-dependent aggregation state in solution.

Analytical Chemistry Chiroptical Properties Quality Control

Key Applications of (S)-(-)-3-Benzyloxy-1,2-propanediol


Synthesis of Antiviral Nucleotide Analogs

Procurement of (S)-(-)-3-benzyloxy-1,2-propanediol is essential for the improved, scalable synthesis of (S)-HPMPA, a potent antiviral agent with demonstrated in vitro activity against orthopoxviruses. The specific (S)-configuration is non-negotiable, as the (R)-enantiomer yields the inactive (R)-HPMPA [1]. The synthetic route relies on the (S)-diol as a chiral pool starting material, ensuring the final product has the correct stereochemistry for biological activity [1].

Biocatalytic Production of (R)-Benzyl Glycidyl Ether

In a biocatalytic resolution process, (S)-(-)-3-benzyloxy-1,2-propanediol is produced with 95% ee using the Ylehd epoxide hydrolase enzyme, while the enantiopure (R)-benzyl glycidyl ether is retained [2]. This application is relevant for laboratories and manufacturers aiming to produce both enantiomers of these valuable chiral building blocks through a green, enzymatic route [2].

Stereocontrolled Synthesis of Ether Phospholipids

The compound is a key intermediate for constructing optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholines, a class of ether lipids with biological relevance. The stereocontrolled synthetic route, which leverages the compound's defined (S)-configuration, delivers the final phospholipid product in very high enantiomeric purity (93-96% ee) [3]. This is critical for structure-activity relationship studies and the development of novel lipid-based therapeutics [3].

Chiral Separation and Purity Methods

Due to its well-defined chiral properties and unusual concentration-dependent optical rotation, this compound is an ideal analyte for developing and validating new chiral separation methods. It has been successfully used as a test compound in ligand exchange micellar electrokinetic chromatography (MEKC) for enantioseparation of 1,2-diols [4], and its chiroptical behavior provides a unique standard for calibrating polarimeters and investigating intermolecular interactions in solution [5].

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